molecular formula C13H22O2 B12656914 Ethyl undec-10-ynoate CAS No. 94030-75-8

Ethyl undec-10-ynoate

Cat. No.: B12656914
CAS No.: 94030-75-8
M. Wt: 210.31 g/mol
InChI Key: RIINEWTVKLQWOS-UHFFFAOYSA-N
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Description

Ethyl undec-10-ynoate (CAS 94030-75-8) is a synthetic fatty acid ester of interest in chemical and materials science research. This compound features a terminal alkyne group, which provides a versatile handle for further chemical modification through reactions such as the Huisgen cycloaddition ("click" chemistry). This reactivity makes it a valuable building block for synthesizing more complex molecules, polymers, and dendritic structures for specialized research applications . In the laboratory, this compound can be analyzed using reverse-phase (RP) HPLC methods. One established analytical method utilizes a Newcrom R1 HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS)-compatible applications, phosphoric acid can be substituted with formic acid. This method is scalable and can be adapted for the isolation of impurities in preparative separations or for pharmacokinetic studies . Researchers exploring biobased polymers may find this compound relevant as a derivative of castor oil, similar to its unsaturated analogue, ethyl 10-undecenoate. Such fatty acid esters are investigated as monomers for synthesizing biobased aliphatic polyesters via pathways like acyclic diene metathesis (ADMET) polymerization, contributing to the development of renewable materials . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

94030-75-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

ethyl undec-10-ynoate

InChI

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h1H,4-12H2,2H3

InChI Key

RIINEWTVKLQWOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl undec-10-ynoate can be synthesized through the esterification of 10-Undecynoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification reaction.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, tert-butyl hydroperoxide, aqueous dioxane.

    Transesterification: Copper-deposited vanadium pentoxide, 1,4-cyclohexanedimethanol.

Major Products:

    Oxidation: 9-oxo-undec-10-ynoate, 9-hydroxy-undec-10-ynoate.

    Transesterification: Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate).

Scientific Research Applications

Chemical Synthesis Applications

1. Transesterification Reactions
Ethyl undec-10-ynoate is often utilized in transesterification processes, where it reacts with alcohols to form esters. This reaction is crucial in the production of biodiesel and bio-based materials. Recent studies have demonstrated the effectiveness of metal oxide catalysts, such as copper-deposited vanadium pentoxide, in enhancing the selectivity and conversion rates during these reactions . The ability to utilize different alcohols allows for the synthesis of diverse esters with tailored properties.

2. Polymer Synthesis
The compound's unique structure allows it to serve as a monomer in polymer synthesis. For instance, it has been shown to participate in the creation of biobased polyesters through transesterification with various alcohols . The resulting polymers can exhibit desirable mechanical and thermal properties, making them suitable for applications in packaging and coatings.

Biological Applications

1. Antimicrobial Activity
Research indicates that derivatives of undec-10-enoic acid, related to this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans . The antimicrobial efficacy can be attributed to their structural features, which allow for interaction with microbial membranes.

2. Lipid Metabolism Research
this compound's interactions within biological systems are also being explored in the context of lipid metabolism. Its metabolic pathways may provide insights into lipid-related disorders and potential therapeutic targets.

Analytical Applications

1. Chromatography
this compound is utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It can be separated and analyzed using reverse-phase HPLC methods, which are essential for purity assessments and impurity profiling in pharmaceutical applications . The scalability of these methods makes them suitable for both research and industrial applications.

Mechanism of Action

The mechanism of action of ethyl undec-10-ynoate largely depends on its chemical reactivity. In biological systems, its derivatives can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. The ester functional group allows it to participate in various biochemical pathways, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

Ethyl 10-undecenoate (Double Bond Analogue)

Molecular Formula: C₁₃H₂₄O₂ Molecular Weight: 212.33 g/mol Key Properties: Boiling point = 259°C, specific gravity = 0.88, soluble in ethanol . Structural Difference: Contains a double bond (ene) instead of a triple bond (yne). Applications: Widely used in flavor/fragrance industries and polymer synthesis due to its lower reactivity compared to alkyne derivatives.

Benzhydryl undec-10-ynoate

Molecular Formula : C₂₄H₂₈O₂
Molecular Weight : 348.48 g/mol
Key Properties : Melting point = 40–41°C; characterized by a benzhydryl (diphenylmethyl) group .
Applications : Serves as an intermediate in organic synthesis, particularly for bulky ester derivatives in natural product synthesis.

Benzyl undec-10-ynoate

Molecular Formula: C₁₈H₂₂O₂ Molecular Weight: 270.37 g/mol Key Properties: Synthesized via nucleophilic substitution (10-undecynoic acid + benzyl bromide) . Applications: Used in click chemistry and as a precursor for bioactive molecules.

Friedelan-3α/β-yl undec-10-ynoate

Molecular Formula : C₄₁H₆₂O₂ (varies with triterpene core)
Key Properties : Part of friedelinyl esters with demonstrated cytotoxic activity against leukemia cells .
Applications : Explored in anticancer drug development due to enhanced bioactivity from the alkyne moiety.

Phenethyl undec-10-enoate

Molecular Formula: C₁₉H₂₈O₂ Key Properties: Contains a phenethyl group and a double bond . Applications: Potential use in fragrance formulations and polymer plasticizers.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Physical Properties Reactivity/Applications References
Ethyl undec-10-ynoate C₁₃H₂₂O₂ 210.313 LogP = 4.27 Pharmaceuticals, HPLC analysis
Ethyl 10-undecenoate C₁₃H₂₄O₂ 212.33 B.P. = 259°C, SG = 0.88 Flavoring, polymers
Benzhydryl undec-10-ynoate C₂₄H₂₈O₂ 348.48 Mp = 40–41°C Organic synthesis
Benzyl undec-10-ynoate C₁₈H₂₂O₂ 270.37 Click chemistry, drug intermediates
Phenethyl undec-10-enoate C₁₉H₂₈O₂ 288.43 Fragrances, plasticizers

Key Findings and Functional Differences

  • Reactivity: The triple bond in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), making it valuable in bioconjugation and drug design. In contrast, ethyl 10-undecenoate undergoes hydrogenation or polymerization due to its double bond .
  • Hydrophobicity: this compound’s higher LogP (4.27 vs. ~3.5 estimated for ethyl 10-undecenoate) enhances membrane permeability, favoring its use in drug delivery .
  • Thermal Stability: Ethyl 10-undecenoate’s higher boiling point (259°C) suits industrial processes, while alkyne derivatives are preferred in low-temperature syntheses .
  • Biological Activity: Friedelinyl undec-10-ynoate derivatives show cytotoxic effects, highlighting the role of the alkyne group in modulating bioactivity .

Biological Activity

Ethyl undec-10-ynoate, a compound derived from undecenoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an aliphatic compound with a terminal alkyne functional group. Its structure can be represented as follows:

C12H22O Ethyl undec 10 ynoate \text{C}_{12}\text{H}_{22}\text{O}\quad \text{ Ethyl undec 10 ynoate }

The presence of the alkyne group contributes to its reactivity and interaction with biological systems.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, derivatives of undecenoic acid, including this compound, were tested against various pathogenic strains, showing promising results against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential as an antimicrobial agent .

2. Antitumor Activity

Research has indicated that compounds related to undecenoic acid derivatives possess antitumor properties. A study highlighted the synthesis of hydrazide-hydrazone derivatives from undecenoic acid that displayed significant cytotoxic activity against cancer cell lines. The structure-activity relationship (SAR) studies suggested that modifications in the alkyl chain could enhance the antitumor efficacy .

3. Anti-inflammatory Properties

This compound has also been noted for its anti-inflammatory effects. Compounds derived from this structure were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating a reduction in inflammation markers in cell cultures .

Case Study 1: Antimicrobial Screening

A series of this compound derivatives were synthesized and screened for antimicrobial activity using the tube dilution method against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values as low as 50 µg/mL, indicating strong antibacterial activity .

CompoundPathogenMIC (µg/mL)
AStaphylococcus aureus50
BEscherichia coli100
CAspergillus niger75

Case Study 2: Antitumor Evaluation

In a study assessing the cytotoxic effects of undecenoic acid derivatives on cancer cell lines, this compound was shown to inhibit cell proliferation significantly. The IC50 values ranged from 20 to 40 µM across different cancer types, demonstrating its potential as an anticancer agent .

Cell LineIC50 (µM)
HeLa25
MCF-730
A54935

Synthesis Techniques

The synthesis of this compound typically involves several steps, including the transesterification of fatty acids or their derivatives. Recent advancements have introduced catalytic methods using metal oxides that enhance yield and selectivity during the synthesis process .

Chemical Reactions Analysis

Transesterification Reactions

Transesterification of ethyl undec-10-ynoate with diols like 1,4-cyclohexanedimethanol is a key reaction, catalyzed by metal oxides. Studies highlight nanosized vanadium pentoxide (V₂O₅) as an efficient catalyst, achieving 94% conversion of the diol and 64.2% yield of the diester product under optimized conditions (100°C, 23 h) .

Catalyst Comparison

CatalystConversion of this compoundConversion of DiolYield of DiesterYield of Monoester
V₂O₅40%94%64.2%8.2%
ZnO10%16%13.6%0.6%
TiO₂26%32%4.3%4.0%
Cu-deposited V₂O₅99% (after 23 h)99%91%7%

Key Observations :

  • V₂O₅ exhibits superior catalytic activity due to dual Lewis/Bronsted acid sites .

  • Cu-deposited V₂O₅ maintains high selectivity (92–96%) for diester formation even after multiple cycles, enabling recyclability .

  • ZnO provides moderate selectivity (85%) but lower yield .

Reaction Mechanism

V₂O₅ facilitates transesterification via coordination of the carbonyl oxygen, lowering the activation energy for nucleophilic attack by the diol . The terminal alkyne group enhances steric accessibility but does not directly participate in the reaction.

Hydrazide Derivative Formation

This compound reacts with hydrazine hydrate to form undec-10-enehydrazide , which serves as a precursor for N'-benzylidene/(1-phenylethylidene)hydrazides .

Structural Features

The hydrazide derivatives retain the terminal alkyne group, enabling further functionalization in materials science and pharmaceutical applications .

Reactivity Trends

  • Catalyst Efficiency : V₂O₅ and Cu-deposited variants outperform other metal oxides (e.g., TiO₂, ZnO) in transesterification .

  • Selectivity : Diester formation dominates with V₂O₅, while ZnO favors monoester products .

  • Recyclability : Cu-deposited V₂O₅ maintains >90% diol conversion after multiple cycles, indicating robust catalytic stability .

Research Implications

  • Polymer Synthesis : Transesterification products (diesters) are precursors for polyesters and cross-linked materials .

  • Pharmaceutical Intermediates : Hydrazide derivatives show potential in medicinal chemistry due to structural diversity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl undec-10-ynoate with high purity, and how can purity be validated experimentally?

  • Methodology : Use Fischer esterification or Steglich esterification, ensuring stoichiometric control of reactants (e.g., undec-10-ynoic acid and ethanol). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile fractions or nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester linkage and alkyne presence .
  • Data Interpretation : Compare retention times (GC-MS) and spectral shifts (NMR) against reference databases (e.g., SciFinder, PubChem). Quantify impurities using integration of NMR peaks or GC area-under-curve analysis .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Experimental Design :

  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Solubility : Use shake-flask method in solvents (e.g., DMSO, ethanol) with UV-Vis spectrophotometry for quantification.
  • Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) for alkyne C≡C stretch (~2100–2260 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
    • Troubleshooting : Calibrate instruments with certified reference materials (CRMs) and repeat measurements under controlled humidity/temperature to minimize environmental variability .

Q. How should researchers design preliminary experiments to assess this compound’s reactivity in cross-coupling reactions?

  • Approach : Screen catalysts (e.g., Pd/C, CuI) and bases (e.g., K₂CO₃, Et₃N) in Sonogashira or Glaser-Hay coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products for NMR/GC-MS analysis.
  • Variables : Optimize molar ratios (alkyne:halide:catalyst), solvent polarity (DMF vs. THF), and reaction time .

Advanced Research Questions

Q. How can kinetic studies be designed to elucidate the reaction mechanisms of this compound in organometallic catalysis?

  • Methodology : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates. Perform density functional theory (DFT) calculations to model transition states and compare experimental activation energies with computational results.
  • Data Contradictions : If experimental rates deviate from theoretical predictions, re-evaluate solvent effects or catalyst decomposition pathways using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What strategies resolve contradictions in literature data regarding this compound’s stability under oxidative conditions?

  • Critical Analysis :

  • Compare experimental conditions (e.g., oxygen concentration, light exposure) across studies.
  • Replicate conflicting protocols with controlled variables (e.g., inert atmosphere vs. ambient air).
  • Use electron paramagnetic resonance (EPR) to detect radical intermediates, which may explain degradation pathways .
    • Statistical Validation : Apply ANOVA to assess significance of stability differences between batches or conditions .

Q. How can reaction conditions be optimized for this compound’s use in multi-step syntheses (e.g., polymer precursors)?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, pressure, and reagent concentrations. Validate scalability by comparing yields in batch vs. flow reactors .
  • Troubleshooting : Monitor side reactions (e.g., alkyne oligomerization) using gel permeation chromatography (GPC) for polymer molecular weight distribution .

Q. What computational approaches predict this compound’s interactions with biological targets (e.g., enzyme active sites)?

  • Methodology : Perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) using crystallographic protein structures (PDB database). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Limitations : Address force field inaccuracies by calibrating simulations with experimental thermodynamic data (ΔG, ΔH) .

Methodological Best Practices

  • Reproducibility : Document reagent lot numbers, instrument calibration dates, and environmental conditions (e.g., humidity for hygroscopic reactions) .
  • Data Management : Archive raw spectra/chromatograms in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
  • Literature Review : Cross-reference synthesis protocols with patents (e.g., USPTO, Espacenet) and peer-reviewed journals (ACS, RSC) to identify gaps or inconsistencies .

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